molecular formula C11H18O2 B14189759 (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane CAS No. 920324-21-6

(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane

Katalognummer: B14189759
CAS-Nummer: 920324-21-6
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: RSDHUZXFIDRLHR-WDEREUQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a dioxaspiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane typically involves the use of chiral auxiliaries and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of lithium aluminium hydride (LiAlH4) reduction of phenyl alkyl ketones, employing chiral spiro [4.4]nonane-1,6-diol as a chiral modifier . This method yields the corresponding alcohol with high enantiomeric excess (85-90%).

Industrial Production Methods

While specific industrial production methods for (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions, such as those involving LiAlH4, are commonly used to produce alcohols from ketones.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: LiAlH4 is a widely used reducing agent for this compound.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane is unique due to its specific stereochemistry and the presence of the dioxaspiro ring system. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

920324-21-6

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

(2S,5R)-2-but-3-enyl-1,6-dioxaspiro[4.4]nonane

InChI

InChI=1S/C11H18O2/c1-2-3-5-10-6-8-11(13-10)7-4-9-12-11/h2,10H,1,3-9H2/t10-,11+/m0/s1

InChI-Schlüssel

RSDHUZXFIDRLHR-WDEREUQCSA-N

Isomerische SMILES

C=CCC[C@H]1CC[C@]2(O1)CCCO2

Kanonische SMILES

C=CCCC1CCC2(O1)CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.